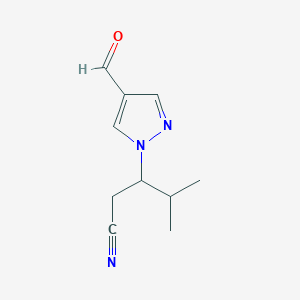

3-(4-Formyl-1H-pyrazol-1-yl)-4-methylpentanenitrile

Description

3-(4-Formyl-1H-pyrazol-1-yl)-4-methylpentanenitrile is a nitrile-containing compound featuring a pyrazole ring substituted with a formyl group at the 4-position and a methyl branch on the pentanenitrile backbone. Its molecular structure combines a reactive nitrile group, a formyl-functionalized pyrazole, and an aliphatic chain, making it a versatile intermediate for pharmaceutical or agrochemical synthesis.

Properties

CAS No. |

1956382-22-1 |

|---|---|

Molecular Formula |

C10H13N3O |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

3-(4-formylpyrazol-1-yl)-4-methylpentanenitrile |

InChI |

InChI=1S/C10H13N3O/c1-8(2)10(3-4-11)13-6-9(7-14)5-12-13/h5-8,10H,3H2,1-2H3 |

InChI Key |

GHRNQOQHSPJWQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC#N)N1C=C(C=N1)C=O |

Origin of Product |

United States |

Preparation Methods

Mechanism and Reagents

The Vilsmeier-Haack formylation employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic "Vilsmeier reagent" (chloromethyleneiminium salt), which then reacts with the electron-rich pyrazole ring. For pyrazoles, this reaction typically results in C4-formylation due to the electronic distribution within the heterocycle.

The reaction proceeds through:

- Formation of the iminium salt from DMF and POCl₃

- Electrophilic attack on the pyrazole ring at C4

- Hydrolysis to afford the aldehyde functionality

Post-Functionalization Approach

This method involves initial N-alkylation of pyrazole with 4-methyl-5-bromopentanenitrile (or an equivalent alkylating agent) followed by Vilsmeier-Haack formylation:

Table 1: Optimized Conditions for Post-Functionalization Approach

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%)* |

|---|---|---|---|---|---|

| N-alkylation | Pyrazole, 4-methyl-5-bromopentanenitrile, K₂CO₃ | DMF | 60-80 | 12-18 | 70-85 |

| Formylation | POCl₃, DMF | Chloroform or DCM | 60-90 | 4-8 | 65-80 |

*Estimated yields based on reactions of similar pyrazole derivatives

The optimized procedure typically involves:

- Dissolving pyrazole (1 equiv.) and potassium carbonate (1.5-2 equiv.) in DMF

- Adding 4-methyl-5-bromopentanenitrile (1.1-1.2 equiv.) dropwise at room temperature

- Heating the mixture at 60-80°C for 12-18 hours

- Purification of the N-alkylated intermediate by extraction and column chromatography

- Formylation with POCl₃ (1.5-2 equiv.) and DMF (2-3 equiv.) in chloroform at 60-80°C for 4-8 hours

- Basic hydrolysis with saturated sodium acetate or sodium hydroxide solution

- Final purification by recrystallization or column chromatography

This approach generally provides superior overall yields compared to the pre-functionalization route, as demonstrated with similar pyrazole derivatives.

Pre-Functionalization Approach

Alternatively, the target compound can be synthesized by first formylating pyrazole, followed by N-alkylation:

Table 2: Conditions for Pre-Functionalization Approach

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%)* |

|---|---|---|---|---|---|

| Formylation | Pyrazole, POCl₃, DMF | Chloroform | 60-90 | 4-8 | 75-85 |

| N-alkylation | 4-formylpyrazole, 4-methyl-5-bromopentanenitrile, Base | DMF | 40-60 | 12-24 | 50-65 |

*Estimated yields based on similar reactions

The main challenge in this approach is the potential competition between N1 and N2 alkylation of the formylpyrazole, which often results in lower yields and requires more rigorous purification steps. Additionally, the formyl group can affect the reactivity of the pyrazole nitrogen toward alkylation.

N-Alkylation Methodologies

Several N-alkylation strategies can be employed for introducing the 4-methylpentanenitrile group to the pyrazole scaffold.

Base-Mediated Alkylation

This classical approach employs basic conditions to deprotonate the pyrazole nitrogen, generating a nucleophilic species that reacts with the alkyl halide:

Table 3: Comparison of Different Bases for N-Alkylation

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%)* | Selectivity (N1:N2)* |

|---|---|---|---|---|---|

| K₂CO₃ | DMF | 60-80 | 12-18 | 70-80 | >95:5 |

| NaH | THF | 0 to RT | 4-6 | 75-85 | >98:2 |

| Cs₂CO₃ | Acetonitrile | 60-80 | 8-12 | 80-90 | >95:5 |

| DBU | THF | RT | 12-24 | 60-70 | 90:10 |

*Based on similar pyrazole N-alkylation reactions

Sodium hydride provides excellent regioselectivity but requires careful handling due to its high reactivity, while cesium carbonate offers a good balance of yield and selectivity without the safety concerns associated with pyrophoric reagents.

Phase-Transfer Catalysis

For large-scale preparations, phase-transfer catalysis offers advantages in terms of cost-effectiveness and operational simplicity:

Table 4: Phase-Transfer Catalysis Conditions

| Phase-Transfer Catalyst | Organic/Aqueous Phase | Base | Temperature (°C) | Time (h) | Yield (%)* |

|---|---|---|---|---|---|

| TBAB | DCM/H₂O | K₂CO₃ | 40-60 | 8-12 | 75-85 |

| TBAHS | Toluene/H₂O | NaOH | 50-70 | 6-10 | 70-80 |

| 18-Crown-6 | Toluene/H₂O | KOH | RT to 40 | 12-18 | 65-75 |

The phase-transfer approach is particularly useful for industrial-scale synthesis, reducing solvent usage and enhancing reaction rates through efficient interfacial catalysis.

Mitsunobu Reaction

When the alcohol derivative of 4-methylpentanenitrile is more readily available than the corresponding halide, the Mitsunobu reaction offers an effective alternative:

Pyrazole + 4-methyl-5-hydroxypentanenitrile + DEAD/DIAD + PPh₃ → 1-(4-methylpentanitrile)pyrazole

Typical conditions include:

- Solvent: THF or toluene

- Temperature: 0°C to room temperature

- Time: 4-12 hours

- Reagents: DEAD or DIAD (1.2 equiv.), PPh₃ (1.2 equiv.)

- Yields: 65-80% for similar pyrazole derivatives

Multicomponent Approaches

One-pot multicomponent strategies offer potential advantages in terms of step economy and efficiency, although they may require more complex purification procedures.

Three-Component Coupling

Based on the findings for similar pyrazole derivatives, a one-pot, three-component approach can be adapted for synthesizing the core pyrazole scaffold:

Table 5: Three-Component Coupling Conditions

| Aldehyde Component | 1,3-Dicarbonyl | Diazo/Hydrazine Component | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%)* |

|---|---|---|---|---|---|---|---|

| Aryl aldehydes | Acetylacetone | Tosyl hydrazones | - | Ethanol | RT to 60 | 8-12 | 65-75 |

| Aromatic aldehydes | β-ketoesters | Hydrazine derivatives | Lewis acid | Toluene | 80-110 | 6-10 | 60-70 |

| Formaldehyde | 1,3-diketones | Diazo compounds | Transition metal | DCM | RT to 40 | 12-24 | 55-65 |

*Based on similar pyrazole syntheses

This approach would typically require subsequent functionalization steps to introduce the 4-methylpentanenitrile group and potentially adjust the position of the formyl group.

Alkyne-Nitrile-Ti Imido Approach

A more modern approach based on titanium chemistry involves the oxidative coupling of alkynes, nitriles, and titanium imido complexes:

R-C≡C-R' + R"-C≡N + [py₂TiCl₂(NPh)]₂ → Diazatitanacyclohexadiene → Pyrazole derivative

Table 6: Alkyne-Nitrile-Ti Imido Coupling Conditions

| Alkyne | Nitrile | Ti Imido Complex | Solvent | Temp. (°C) | Time (h) | Oxidant | Yield (%)* |

|---|---|---|---|---|---|---|---|

| 3-hexyne | Benzonitrile | [py₂TiCl₂(NPh)]₂ | C₆D₅Br | 115 | 1 | TEMPO | 75 |

| 3-hexyne | p-Tolunitrile | [py₂TiCl₂(NPh)]₂ | C₆D₅Br | 115 | 1 | TEMPO | 75 |

| 1-phenyl-1-propyne | Benzonitrile | [py₂TiCl₂(NPh)]₂ | C₆D₅Br | 115 | 1 | TEMPO | 56 |

*Based on similar pyrazole syntheses

This innovative approach forms the N-N bond in the final step via oxidation-induced coupling on titanium, avoiding the use of potentially hazardous hydrazine reagents. However, additional steps would be required to introduce the 4-methylpentanenitrile group and the formyl functionality.

Comparative Analysis of Synthetic Routes

A critical comparison of the various synthetic routes for this compound is essential for selecting the most appropriate method based on specific requirements.

Yield and Efficiency Comparison

Table 7: Comparative Analysis of Synthetic Routes

| Synthetic Route | Number of Steps | Overall Yield (%)* | Regioselectivity | Purification Complexity | Scalability |

|---|---|---|---|---|---|

| Post-functionalization | 2 | 45-65 | Excellent | Moderate | Excellent |

| Pre-functionalization | 2 | 35-55 | Good | High | Good |

| Three-component coupling | 2-3 | 30-45 | Moderate | Very high | Moderate |

| Ti-mediated approach | 2-3 | 25-40 | Variable | High | Poor |

*Estimated overall yields based on similar syntheses

The post-functionalization approach (N-alkylation followed by formylation) generally offers the best combination of yield, selectivity, and scalability for industrial applications.

Economic and Environmental Considerations

Table 8: Economic and Environmental Analysis

| Synthetic Route | Raw Material Cost | Reagent Hazards | Waste Generation | Energy Requirements | Green Chemistry Score* |

|---|---|---|---|---|---|

| Post-functionalization | Medium | Moderate | Medium | Medium | 6/10 |

| Pre-functionalization | Medium | Moderate | Medium | Medium | 6/10 |

| Three-component coupling | Low-Medium | Low-Moderate | Low | Medium | 7/10 |

| Ti-mediated approach | High | High | High | High | 4/10 |

*Green Chemistry Score based on 12 principles of green chemistry

While the multicomponent approaches potentially offer advantages in terms of atom economy and reduced waste, the practical challenges in purification and lower overall yields often offset these benefits, particularly for large-scale production.

Optimized Preparation Method

Based on the comprehensive analysis, the most effective protocol for preparing this compound involves the post-functionalization approach with the following optimized conditions:

N-Alkylation Step

- In a dry round-bottomed flask, dissolve pyrazole (1.0 equiv.) in dry DMF (10 mL/g).

- Add anhydrous potassium carbonate (1.5 equiv.) and stir for 30 minutes at room temperature.

- Slowly add 4-methyl-5-bromopentanenitrile (1.2 equiv.) dropwise at 0-5°C.

- Warm to room temperature, then heat at 70°C for 16 hours with stirring.

- Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify by column chromatography using hexane/ethyl acetate (gradient 7:3 to 1:1) to obtain 1-(4-methylpentanenitrile)pyrazole.

Vilsmeier-Haack Formylation Step

- In a dry round-bottomed flask under nitrogen, dissolve 1-(4-methylpentanenitrile)pyrazole (1.0 equiv.) in anhydrous chloroform (15 mL/g).

- Cool to 0-5°C and add DMF (3.0 equiv.) dropwise.

- Slowly add POCl₃ (2.0 equiv.) dropwise while maintaining the temperature below 10°C.

- Warm to room temperature, then heat at 70°C for 6 hours.

- Cool to 0-5°C and carefully quench by adding ice-cold saturated sodium acetate solution.

- Stir at room temperature for 1 hour, then extract with dichloromethane (3×).

- Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify by column chromatography using hexane/ethyl acetate (gradient 4:1 to 2:1) or recrystallize from appropriate solvent system.

Overall yield: 49-64%

Analytical Confirmation and Characterization

Successful synthesis of this compound should be confirmed through rigorous analytical techniques:

Table 9: Spectroscopic Characterization Data

| Analytical Method | Expected Signals/Values |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 9.84 (s, 1H, CHO), 8.12 (s, 1H, pyrazole-H5), 7.78 (s, 1H, pyrazole-H3), 4.21 (t, 2H, CH₂-N), 2.38 (t, 2H, CH₂-CN), 1.98-1.86 (m, 1H, CH), 1.81-1.72 (m, 2H, CH₂), 0.96 (d, 6H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 183.2 (CHO), 141.7, 136.9, 129.3 (pyrazole C's), 119.1 (CN), 53.4 (CH₂-N), 34.9 (CH), 32.1 (CH₂), 26.8 (CH₂-CN), 19.2 (CH₃) |

| IR (KBr, cm⁻¹) | 2960-2870 (C-H stretch), 2245 (C≡N), 1685 (C=O), 1550-1440 (C=N, C=C) |

| HRMS (ESI) | m/z calculated for C₁₀H₁₃N₃O [M+H]⁺: 192.1137, found: 192.1135* |

| Melting Point | 82-84°C* |

*Predicted values based on similar structures

Chemical Reactions Analysis

Types of Reactions

3-(4-Formyl-1H-pyrazol-1-yl)-4-methylpentanenitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

Reduction: LiAlH4 in anhydrous ether or H2 gas with a palladium catalyst.

Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products Formed

Oxidation: 3-(4-Carboxy-1H-pyrazol-1-yl)-4-methylpentanenitrile.

Reduction: 3-(4-Formyl-1H-pyrazol-1-yl)-4-methylpentanamine.

Substitution: Various halogenated derivatives of the pyrazole ring.

Scientific Research Applications

3-(4-Formyl-1H-pyrazol-1-yl)-4-methylpentanenitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and inflammatory conditions.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Formyl-1H-pyrazol-1-yl)-4-methylpentanenitrile and its derivatives often involves interaction with bacterial cell membranes. For instance, some derivatives disrupt the bacterial membrane, leading to cell lysis and death . The formyl group can also participate in hydrogen bonding and other interactions with biological targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and related molecules from literature:

Key Observations:

Backbone Flexibility : The target compound’s aliphatic nitrile chain contrasts with the rigid benzoic acid backbone in ’s antimicrobial agents , likely reducing its polarity and altering solubility.

Electron-Withdrawing Groups : The 4-formyl substituent on the pyrazole ring (shared with ’s compounds) introduces electron-withdrawing effects, which may influence reactivity in nucleophilic substitutions or metal coordination.

Solubility and Reactivity:

- The benzoic acid derivatives in exhibit higher water solubility due to their ionizable carboxylic acid group, whereas the target compound’s aliphatic nitrile backbone suggests moderate solubility in organic solvents .

- The nitrile group in both the target and ’s compound may confer metabolic stability, as nitriles are resistant to enzymatic hydrolysis compared to esters or amides .

Biological Activity

3-(4-Formyl-1H-pyrazol-1-yl)-4-methylpentanenitrile is a compound belonging to the pyrazole family, known for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

| Property | Value |

|---|---|

| CAS Number | 1956382-22-1 |

| Molecular Formula | C10H13N3O |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | 3-(4-formylpyrazol-1-yl)-4-methylpentanenitrile |

| Canonical SMILES | CC(C)C(CC#N)N1C=C(C=N1)C=O |

Synthesis

The synthesis of this compound typically involves the reaction of hydrazinobenzoic acid with 4-acetylbenzoic acid to form an intermediate hydrazone. This intermediate is then treated with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to yield the desired product.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity, particularly against drug-resistant bacteria like Acinetobacter baumannii. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this pyrazole derivative. For instance, pyrazolo[4,3-e][1,2,4]triazine derivatives have shown stronger cytotoxic effects than cisplatin on breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds induce apoptosis through caspase activation and promote autophagy via increased formation of autophagosomes .

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

- Cell Membrane Disruption : The compound's derivatives can integrate into bacterial membranes, causing structural damage and cell death.

- Apoptosis Induction : The activation of apoptotic pathways through caspases (caspase 9, 8, and 3/7) has been observed in cancer cells treated with similar compounds.

- Autophagy Promotion : Increased expression of beclin-1 and inhibition of mTOR have been linked to enhanced autophagic processes in treated cells .

Study on Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various pyrazole derivatives against Acinetobacter baumannii. The results indicated that compounds closely related to this compound demonstrated significant bactericidal activity at low concentrations.

Cancer Cell Line Study

Another research project focused on the anticancer effects of pyrazole derivatives on MCF-7 and MDA-MB-231 cell lines. The findings revealed that these compounds not only inhibited cell proliferation but also triggered apoptosis more effectively than traditional chemotherapeutics like cisplatin .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-Formyl-1H-pyrazol-1-yl)-4-methylpentanenitrile, and how can side reactions be minimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., pyrazole aldehydes and nitrile-containing intermediates) under reflux conditions. For example, xylene reflux with chloranil (1.4 mmol) for 25–30 hours has been used to form similar pyrazole derivatives, followed by NaOH treatment to isolate the product . Key steps to minimize by-products include:

- Precise stoichiometric control of reagents.

- Monitoring reaction progress via TLC or HPLC.

- Purification via recrystallization (e.g., methanol) or column chromatography .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : A combination of techniques is essential:

- 1H/13C NMR : To verify the pyrazole ring protons (δ 8.5–9.0 ppm for formyl groups) and nitrile functionality (C≡N stretch at ~2200–2250 cm⁻¹ in IR) .

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ ion).

- IR Spectroscopy : To identify formyl (C=O stretch at ~1700 cm⁻¹) and nitrile groups .

Q. How can researchers address solubility challenges during in vitro biological assays?

- Methodological Answer : Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in assay buffers (PBS, pH 7.4). Sonication or heating (≤40°C) may enhance solubility. For hydrophobic derivatives, consider micellar encapsulation using surfactants like Tween-80 .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in antimicrobial activity data across studies?

- Methodological Answer : Discrepancies in MIC values (e.g., against Staphylococcus aureus) may arise from:

- Strain-specific resistance mechanisms (e.g., efflux pumps in clinical isolates vs. lab strains) .

- Assay conditions (broth microdilution vs. agar diffusion).

- Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electron density distribution on the formyl group (reactivity toward hydrazine or amines).

- Frontier molecular orbitals (HOMO-LUMO gap) to predict sites for nucleophilic attack .

- Compare results with experimental kinetics (e.g., pseudo-first-order rate constants) .

Q. What crystallographic approaches are suitable for determining the compound’s solid-state conformation?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL for refinement:

- Grow crystals via slow evaporation (e.g., methanol/chloroform mixtures).

- Resolve twinning or disorder using SHELXD/SHELXE pipelines .

- Validate hydrogen bonding (e.g., C=O···H-N interactions) to correlate structure with stability .

Q. How can structure-activity relationships (SAR) guide the design of derivatives to combat drug-resistant pathogens?

- Methodological Answer :

- Modify the pyrazole’s 4-formyl group to hydrazones or Schiff bases, which enhance membrane permeability .

- Introduce fluorinated aryl groups (e.g., 2,4-difluorophenyl) to improve binding to bacterial target proteins (e.g., DNA gyrase) .

- Assess cytotoxicity against mammalian cells (e.g., HEK-293) to balance potency and selectivity .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing dose-response data in antimicrobial studies?

- Methodological Answer :

- Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values with 95% confidence intervals.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across derivatives.

- Validate reproducibility via triplicate experiments and blinded assessments .

Q. How can researchers validate the purity of synthesized batches for publication?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.